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Compound of Interest

Compound Name: Sting-IN-6

Cat. No.: B12390779

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and mechanism of action of Sting-IN-6, a potent antagonist of the Stimulator of Interferon
Genes (STING) protein. All data is compiled from publicly available patent literature and
chemical supplier information.

Chemical Structure and Properties

Sting-IN-6, also identified as STING antagonist-2 and compound 50 in patent literature, is a
potent inhibitor of the STING pathway. Its discovery is detailed in the patent
W02019069270A1, filed by GlaxoSmithKline.

The chemical structure for Sting-IN-6 (Compound 50) is detailed in the patent document
WO02019069270A1. It is described as N,N'-(ethane-1,2-diyl)bis(2-(4-chlorophenyl)-N-ethyl-1H-
benzo[d]imidazole-5-carboxamide).

Chemical Structure:
Physicochemical and Pharmacological Properties:

A summary of the key quantitative data for Sting-IN-6 is presented in the table below.
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Property Value Data Source

CAS Number 2305940-34-3 Chemical Supplier Data
Molecular Formula C34H30CI2N602 Patent WO2019069270A1
Molecular Weight 625.55 g/mol Calculated from Formula
pIC50 (THP-1 cells) 8.9 Patent WO2019069270A1
IC50 (THP-1 cells) ~1.26 nM Calculated from pIC50

Mechanism of Action and Signaling Pathway

Sting-IN-6 functions as a competitive antagonist at the cyclic guanosine monophosphate-
adenosine monophosphate (cGAMP) binding site on the STING protein. The structure of Sting-
IN-6, featuring a linker connecting two substituted benzimidazole moieties, is designed to
occupy the dimeric interface of the STING protein, thereby preventing the conformational
changes required for its activation.

The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic double-
stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS
synthesizes the second messenger cGAMP, which then binds to STING, an endoplasmic
reticulum-resident protein. This binding event triggers a conformational change in STING,
leading to its trafficking to the Golgi apparatus. In the Golgi, STING recruits and activates
TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3
(IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the
expression of type | interferons and other inflammatory cytokines. Sting-IN-6 blocks this
cascade at the initial activation step of STING.

Below is a diagram illustrating the cGAS-STING signaling pathway and the point of inhibition by
Sting-IN-6.
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Caption: The cGAS-STING signaling pathway and inhibition by Sting-IN-6.

Experimental Protocols

The reported pIC50 value of 8.9 for Sting-IN-6 was determined using a cellular assay in THP-1
monocytes. The following is a generalized protocol based on the information provided in the
patent literature.

THP-1 Cell-Based STING Inhibition Assay:

Objective: To determine the potency of a test compound (Sting-IN-6) in inhibiting STING
activation in a cellular context.

Cell Line: THP-1, a human monocytic cell line that endogenously expresses the components of
the cGAS-STING pathway.

Materials:
e THP-1 cells
 RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

o PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
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o STING agonist (e.g., 2'3'-cGAMP)

e Test compound (Sting-IN-6) dissolved in DMSO

o Assay plates (96-well or 384-well)

» Reagents for measuring downstream readout (e.g., IFN-B ELISA kit, luciferase reporter
assay system)

o Plate reader (for ELISA or luminescence)

Methodology:

e Cell Culture and Differentiation:

o Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

o Seed THP-1 cells into assay plates at an appropriate density.

o Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL)
for 24-48 hours.

o After differentiation, replace the PMA-containing medium with fresh medium and allow the
cells to rest for 24 hours.

e Compound Treatment:

o

Prepare a serial dilution of Sting-IN-6 in assay medium. A typical concentration range
would span from picomolar to micromolar to determine the full dose-response curve.

o

Add the diluted compound to the appropriate wells of the assay plate containing the
differentiated THP-1 cells.

o

Include a vehicle control (DMSO) and a positive control (no inhibitor).

[¢]

Incubate the cells with the compound for a pre-determined time (e.g., 1-2 hours).

e STING Activation:
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o Prepare a solution of a STING agonist (e.g., 2'3'-cGAMP) at a concentration known to
elicit a sub-maximal response (e.g., EC80).

o Add the STING agonist to all wells except for the negative control wells.

o Incubate the plate for a further period (e.g., 6-24 hours) to allow for the induction of the
downstream reporter.

o Readout and Data Analysis:

o Measure the level of STING activation by quantifying the amount of a downstream
reporter, such as secreted IFN-3 (using ELISA) or the activity of a reporter gene (e.g.,
luciferase) under the control of an interferon-stimulated response element (ISRE).

o Plot the measured response against the logarithm of the inhibitor concentration.

o Fit the data to a four-parameter logistic equation to determine the 1C50 value, which is the
concentration of the inhibitor that causes a 50% reduction in the STING-mediated

response.
o The pIC50 is calculated as the negative logarithm of the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a
novel STING inhibitor like Sting-IN-6.
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Caption: A generalized workflow for the development of a STING inhibitor.
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This document provides a foundational understanding of Sting-IN-6 for research and drug
development purposes. For further detailed information, direct consultation of the primary
patent literature (W0O2019069270A1) is recommended.

 To cite this document: BenchChem. [In-Depth Technical Guide to Sting-IN-6: A Potent STING
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12390779#sting-in-6-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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